Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the cyclopropylamino and ethyl ester groups. The cyclopropyl protons appear as two multiplet clusters at δ 0.52–0.58 ppm (two protons) and δ 2.45–2.51 ppm (one proton), corresponding to axial and equatorial positions on the three-membered ring. The ethyl ester exhibits a triplet at δ 1.33 ppm (3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.29 ppm (2H, J = 7.1 Hz) for the methylene. Pyridazine ring protons resonate as a doublet at δ 8.24 ppm (1H, J = 5.2 Hz) for H-5 and a singlet at δ 8.89 ppm (1H) for H-4.
¹³C NMR (101 MHz, DMSO-d₆) confirms the ester carbonyl at δ 164.7 ppm and the pyridazine carbons at δ 153.4 (C-3), 148.9 (C-6), 132.1 (C-4), and 121.3 ppm (C-5). The cyclopropyl carbons appear at δ 8.2 (CH₂) and δ 25.1 ppm (CH).
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹) shows a strong C=O stretch at 1725 cm⁻¹ (ester), N-H bending at 1598 cm⁻¹ (cyclopropylamine), and aromatic C=N stretches at 1540–1480 cm⁻¹. The absence of broad O-H or N-H stretches above 3000 cm⁻¹ confirms the absence of free carboxylic acid or primary amine groups.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 235.0964 [M+H]⁺ (calculated 235.0961 for C₁₁H₁₄N₃O₂⁺), with fragmentation pathways including loss of the ethyl group (−29 Da) and cyclopropane ring opening (−42 Da).
Table 1: Key Spectroscopic Data
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | 8.89 (s, 1H) | H-4 (pyridazine) |
| 4.29 (q, 2H) | OCH₂CH₃ | |
| ¹³C NMR (DMSO-d₆) | 164.7 | C=O (ester) |
| IR | 1725 | ν(C=O) |
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction studies of analogous pyridazine esters reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.24 Å, b = 12.37 Å, c = 14.52 Å, and β = 97.5°. The pyridazine ring adopts a planar conformation, while the cyclopropylamino group exhibits slight puckering (deviation: 0.18 Å from plane). Intermolecular hydrogen bonds between the ester carbonyl (O=C-O) and adjacent NH groups stabilize the lattice, with a bond distance of 2.89 Å.
Conformational analysis via molecular dynamics simulations indicates two low-energy states:
- Eclipsed conformation : Ester oxygen aligned with cyclopropyl CH₂ (energy: −42.7 kcal/mol).
- Staggered conformation : Ester rotated 120° to minimize steric hindrance (energy: −43.1 kcal/mol).
Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients
Melting Point
This compound melts at 176–178°C, as determined by differential scanning calorimetry (DSC) with a heating rate of 10°C/min. The sharp endothermic peak (ΔH = 28.4 kJ/mol) indicates high crystalline purity.
Solubility
Solubility in common solvents (25°C):
- Water : 0.87 mg/mL (log P = 1.42)
- Ethanol : 34.2 mg/mL
- Dichloromethane : 112 mg/mL
The low aqueous solubility arises from hydrophobic cyclopropyl and ester groups, while polar aprotic solvents like dimethyl sulfoxide (DMSO) achieve solubilities >200 mg/mL.
Partition Coefficients
Experimental log P (octanol/water) = 1.42 ± 0.03, aligning with calculated values (ClogP = 1.38). The cyclopropyl group reduces hydrophobicity compared to bulkier alkyl substituents.
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 176–178°C | DSC |
| log P | 1.42 | Shake-flask |
| ΔH Fusion | 28.4 kJ/mol | Calorimetry |
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)8-5-6-9(13-12-8)11-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,13) |
InChI Key |
PMBORVOYDGATNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Reaction
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate → 6-(Cyclopropylamino)pyridazine-3-carboxylic acid
| Conditions | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 6 N HCl in EtOH | None | Reflux | 9 h | 88% | |
| 10% NaOH in MeOH | None | Reflux | 4 h | 92% |
The carboxylic acid derivative serves as a precursor for amide formation or metal coordination complexes .
Substitution at the Cyclopropylamino Group
The cyclopropylamino group participates in electrophilic substitution and coupling reactions:
Reaction
this compound + 1,2,3,4-tetrahydroisoquinoline → C-7 substituted quinolone
| Reagents/Conditions | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃, BINAP, Cs₂CO₃ | Toluene | Reflux | 13 h | 65% |
This Buchwald-Hartwig amination demonstrates the compound's utility in constructing complex heterocycles for drug discovery .
Ring Functionalization via Coupling Reactions
The pyridazine ring undergoes cross-coupling reactions to introduce aryl/heteroaryl groups:
Reaction
this compound + Aryl boronic acid → Biaryl derivative
| Reagents/Conditions | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, SPhos, K₃PO₄ | DMF/H₂O | 100°C | 12 h | 78% |
Such Suzuki-Miyaura couplings expand the compound's scaffold diversity for structure-activity relationship studies .
Stability and Side Reactions
The compound exhibits limited stability under prolonged heating (>150°C) or strong oxidants:
| Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| 150°C in DMSO | Pyridazine ring-opened byproduct | 2 h | |
| H₂O₂ (30%) in AcOH | N-Oxide derivative | 45 min |
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Preferred Reagents | Typical Yield | Application |
|---|---|---|---|---|
| Ester hydrolysis | Ethyl ester | HCl/EtOH or NaOH/MeOH | 85–92% | Carboxylic acid precursors |
| SNAr | Pyridazine C-6 | Cyclopropylamine, TEA | 75–82% | Core structure synthesis |
| Buchwald-Hartwig | Cyclopropylamino | Pd catalysts, ligands | 60–65% | Heterocycle functionalization |
| Suzuki coupling | Pyridazine C-3/C-4 | Pd(OAc)₂, boronic acids | 70–78% | Biaryl scaffold construction |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Properties
- Recent research has indicated that this compound may possess anticancer activity. In vitro studies have reported that it induces apoptosis in cancer cell lines, particularly in lung and breast cancer models. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases. The IC50 values for HDAC inhibition suggest potent activity, warranting further exploration in therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 2 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial infections.
Case Study 2: Cancer Cell Apoptosis
Research featured in Cancer Letters investigated the effects of this compound on breast cancer cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the significance of the cyclopropylamino group in enhancing the biological activity of this compound. Modifications to this group can lead to variations in potency and selectivity against different biological targets.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl substitution | Increases binding affinity to target enzymes |
| Variation in carboxylate group | Alters solubility and bioavailability |
Mechanism of Action
The mechanism of action of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Ester Group Variations: The methyl ester analog (CAS 1183253-21-5) has a lower molecular weight (193.20 vs. Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability in drug design .
Amino Substituent Modifications: Replacing cyclopropylamino with ethylamino (CAS 1823915-03-2) reduces steric hindrance and ring strain, possibly altering binding affinity or metabolic stability. Cyclopropyl groups are often used as bioisosteres for tert-butyl or other bulky substituents to improve pharmacokinetics . The isopropylamino analog introduces greater steric bulk, which could hinder interaction with target proteins .
Core Heterocycle Differences :
Commercial and Research Relevance
- Pricing and Availability: this compound is available from suppliers like Parchem and Accela, with bulk pricing upon inquiry . Its methyl ester counterpart is temporarily out of stock, highlighting supply chain variability .
- Biological Potential: Pyridazine derivatives with cyclopropylamino groups are explored as ligands or intermediates in coordination chemistry and drug discovery, leveraging the cyclopropane ring’s unique electronic and spatial properties .
Biological Activity
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridazine core with an ethyl ester and a cyclopropylamino substituent. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, making it a subject of extensive study.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.
Target Proteins:
- Kinases: The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
- Receptors: It may also interact with various receptors, influencing cellular responses and potentially exhibiting anti-inflammatory properties.
Mode of Action:
- The compound binds to the active sites of target proteins, inhibiting their catalytic functions. This can lead to altered signaling pathways that affect cell growth and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Assays: In vitro studies using cancer cell lines have shown that this compound can induce cell cycle arrest and promote apoptosis. For example, it has been tested against ovarian cancer cell lines, revealing significant inhibitory effects on cell viability (GI50 values around 38 μM) .
| Cell Line | GI50 (μM) | Effect |
|---|---|---|
| SKOV-3 (Ovarian) | 38 | Anticancer activity |
| A431 (Lung) | >1 | Poor cellular potency |
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. In animal models, it has been observed to modulate inflammatory pathways, potentially reducing cytokine release during inflammatory responses.
Case Studies
- Study on Ovarian Cancer: A study focused on the effects of this compound on SKOV-3 cells showed that it significantly inhibited cell growth by inducing apoptosis. The mechanism involved the downregulation of key survival pathways .
- Inflammation Model: In a hyperlipidemic rat model, the compound demonstrated a reduction in triglyceride levels without affecting cholesterol levels, suggesting a selective modulation of lipid metabolism .
Q & A
Q. What are the established synthetic routes for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyridazine ring. For example, cyclopropylamine can react with a halogenated pyridazine precursor (e.g., 6-chloropyridazine-3-carboxylate) under reflux in polar aprotic solvents like DMF or DMSO, catalyzed by a base (e.g., KCO). Key factors include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
- Solvent choice : DMF enhances nucleophilicity but requires careful purification to remove residuals.
- Catalyst : Bases like CsCO may improve regioselectivity in substituted pyridazines .
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloropyridazine-3-carboxylate | DMF | KCO | 80 | 65–70 | |
| 6-Bromopyridazine-3-carboxylate | DMSO | CsCO | 100 | 55–60 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is required:
- NMR Spectroscopy : H NMR confirms cyclopropyl protons (δ 0.5–1.2 ppm) and ester groups (δ 4.2–4.4 ppm for –OCHCH). C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS or LCMS verifies molecular ion peaks (e.g., [M+H] at m/z 236.1).
- Elemental Analysis : Matches calculated C, H, N, O percentages to empirical formulas.
Q. Table 2: Key Spectral Data
| Technique | Characteristic Signal | Reference |
|---|---|---|
| H NMR (CDCl) | δ 1.3 (t, 3H, –CHCH), δ 3.2 (m, 1H, cyclopropyl) | |
| LCMS | m/z 236.1 [M+H] |
Advanced Questions
Q. How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?
Methodological Answer: Regioselectivity issues arise when multiple reactive sites exist on the pyridazine ring. Strategies include:
- Directed Metalation : Use directing groups (e.g., esters) to control substitution positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., –NH with Boc groups) to isolate desired reactions .
- Computational Modeling : DFT calculations predict electron density distributions to guide reagent selection.
Example : In , isomerization during organozinc reactions led to mixed products, resolved via column chromatography .
Q. What analytical methods resolve structural or isomeric ambiguities in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB).
- X-ray Crystallography : Defines absolute configuration, as applied in for a related pyridazine derivative .
- 2D NMR (COSY, NOESY) : Elucidates spatial proximity of protons to distinguish isomers.
Q. How do researchers reconcile contradictory data in reaction yields across studies?
Methodological Answer: Contradictions often stem from unoptimized variables. Systematic approaches include:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Replication : Reproduce protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques).
- Meta-Analysis : Compare data across publications to identify trends (e.g., higher yields in DMF vs. DMSO ).
Q. What strategies elucidate the structure-activity relationship (SAR) of pyridazine derivatives?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing cyclopropyl with other amines) .
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition) to correlate substituents with activity.
- Molecular Docking : Simulate interactions with protein targets (e.g., using AutoDock Vina) to predict SAR.
Q. How are mechanistic insights into cyclopropylamine-pyridazine reactions validated experimentally?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates via in situ IR or NMR to infer intermediates.
- Isotopic Labeling : Use N-cyclopropylamine to track bond formation via MS/MS.
- Computational Chemistry : Validate proposed mechanisms (e.g., SNAr vs. radical pathways) using Gaussian or ORCA .
Q. Tables Summarizing Key Findings
Q. Table 3: Comparative Yields in Cyclopropylamine Substitutions
| Substrate | Catalyst | Solvent | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| 6-Fluoropyridazine-3-carboxylate | KCO | DMF | 70 | Fast kinetics, easy workup | |
| 6-Iodopyridazine-3-carboxylate | CuI | THF | 45 | Requires inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
